Acetylarenobufagin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylarenobufagin involves several steps, starting from natural sources such as toad venom. The compound is extracted and purified through a series of chemical reactions, including acetylation and oxidation . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources, followed by chemical synthesis to enhance yield and purity . Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Acetylarenobufagin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Acetylarenobufagin has a wide range of scientific research applications:
Mechanism of Action
Acetylarenobufagin exerts its effects by modulating hypoxia-inducible factor-1 (HIF-1), a transcription factor involved in cellular response to low oxygen levels . It binds to specific molecular targets, leading to the activation or inhibition of various signaling pathways that regulate cell survival, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Arenobufagin: Another steroidal compound with similar biological activities.
Bufalin: Known for its cardiotonic and anticancer properties.
Cinobufagin: Exhibits similar mechanisms of action and therapeutic potential.
Uniqueness
Its distinct chemical structure and biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C26H34O7 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O7/c1-14(27)33-17-8-10-24(2)16(12-17)5-6-19-21(24)22(29)23(30)25(3)18(9-11-26(19,25)31)15-4-7-20(28)32-13-15/h4,7,13,16-19,21-22,29,31H,5-6,8-12H2,1-3H3/t16-,17+,18-,19-,21-,22+,24+,25+,26+/m1/s1 |
InChI Key |
QXXMSIJXDTVQBY-VDFARBNLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)C |
Origin of Product |
United States |
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